2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine 2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Brand Name: Vulcanchem
CAS No.: 1098071-09-0
VCID: VC2693652
InChI: InChI=1S/C16H11BBr2N2/c18-12-7-11(8-13(19)9-12)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,20-21H
SMILES: B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC(=C4)Br)Br
Molecular Formula: C16H11BBr2N2
Molecular Weight: 401.9 g/mol

2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

CAS No.: 1098071-09-0

Cat. No.: VC2693652

Molecular Formula: C16H11BBr2N2

Molecular Weight: 401.9 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine - 1098071-09-0

Specification

CAS No. 1098071-09-0
Molecular Formula C16H11BBr2N2
Molecular Weight 401.9 g/mol
IUPAC Name 3-(3,5-dibromophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Standard InChI InChI=1S/C16H11BBr2N2/c18-12-7-11(8-13(19)9-12)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,20-21H
Standard InChI Key CXQGDSINLARUOY-UHFFFAOYSA-N
SMILES B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC(=C4)Br)Br
Canonical SMILES B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC(=C4)Br)Br

Introduction

PropertyValueSource
Chemical Name2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinine
Alternative Names3-(3,5-dibromophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
CAS Number1098071-09-0
Molecular FormulaC16H11BBr2N2
Molecular Weight401.89 g/mol
InChI KeyCXQGDSINLARUOY-UHFFFAOYSA-N
SMILESB1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC(=C4)Br)Br
Physical StateCrystalline solid/powder

The compound's structure contributes to its stability and potential applications in various chemical processes. The diazaborinine framework, in particular, provides a unique environment for the boron atom, influencing its reactivity and coordination properties.

SupplierCatalog/Reference NumberPackage SizePrice (if available)PuritySource
CymitQuimicaIN-DA00HBLOUndefined sizeTo inquireNot specified
CymitQuimica54-OR3102951g161.00 €Not specified
CymitQuimica54-OR3102955g332.00 €Not specified
CymitQuimica3D-FD39900Various sizesDiscontinuedMin. 95%
Vulcan ChemVC2693652Not specifiedNot specifiedNot specified

Related Compounds and Comparative Analysis

The literature provides information on several structurally related compounds that share the naphtho[1,8-de] diazaborinine core but differ in their substituents. Comparing these related compounds with 2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinine provides insights into structure-property relationships within this class of chemicals.

Table 8.1: Comparison of Structural Analogues

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceSource
2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinine1098071-09-0C16H11BBr2N2401.89Reference compound
2-(3,5-Difluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinineNot providedC16H11BF2N2Not providedFluorine instead of bromine
2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinine927384-43-8C16H12BBrN2323.00Single bromine at position 3
2-(2-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinine927384-42-7C16H12BBrN2323.00Single bromine at position 2
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinineNot providedC16H12BBrN2Not providedSingle bromine at position 4
2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinine927384-46-1C14H10BBrN2S329.02Bromothiophene instead of dibromophenyl
Methyl 2-(1H-naphtho[1,8-de] diazaborinin-2(3H)-yl)benzoateNot providedC18H15BN2O2Not providedMethyl benzoate instead of dibromophenyl

The structural variations among these compounds primarily involve differences in the substitution pattern on the aryl group attached to the boron atom. These differences can significantly influence the electronic properties, reactivity, and potential applications of each compound.

For instance, the replacement of bromine atoms with fluorine (as in the difluorophenyl analogue) would likely result in different electronic effects due to the higher electronegativity of fluorine compared to bromine. Similarly, the position and number of bromine atoms on the phenyl ring can affect the electronic distribution and, consequently, the reactivity of the boron center.

The thiophene-containing analogue (2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinine) introduces a different heterocyclic system, which would impart distinct electronic and steric properties compared to the phenyl-based analogues. This structural diversity enables researchers to select compounds with specific properties tailored to particular applications.

Crystal structure studies of related compounds have shown that bonds and angles within these structures are typically within normal ranges . These structural insights can provide valuable information for understanding the three-dimensional arrangement and potential intermolecular interactions of 2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinine.

The comparative analysis of these structural analogues offers opportunities for systematic investigation of structure-property relationships, potentially leading to the design of new compounds with enhanced properties for specific applications in materials science, synthetic chemistry, or other research areas.

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